molecular formula C9H14ClNS B13642719 4-(2-(Chloromethyl)-2-methylbutyl)thiazole

4-(2-(Chloromethyl)-2-methylbutyl)thiazole

Cat. No.: B13642719
M. Wt: 203.73 g/mol
InChI Key: JWSGQLFOJHVIJG-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)-2-methylbutyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethyl and methylbutyl groups under controlled conditions. One common method involves the chlorination of α-acetobutyro-lactone, followed by hydrolysis, decarboxylation, cyclization, diazotization, and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)-2-methylbutyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

4-(2-(Chloromethyl)-2-methylbutyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Chloromethyl)-2-methylbutyl)thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

4-[2-(chloromethyl)-2-methylbutyl]-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3

InChI Key

JWSGQLFOJHVIJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=N1)CCl

Origin of Product

United States

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